molecular formula C34H22O8 B14737316 3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione CAS No. 6310-67-4

3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione

Cat. No.: B14737316
CAS No.: 6310-67-4
M. Wt: 558.5 g/mol
InChI Key: HBTSEALUACVECJ-UHFFFAOYSA-N
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Description

3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furobenzofuran core with four hydroxyphenyl groups attached, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with furobenzofuran intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and similar compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Antioxidant Activity: The hydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, altering their activity.

    Signal Transduction: The compound may interact with cellular signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,7,7-Tetrakis(3,5-dibromo-4-hydroxyphenyl)-3,7-dihydro-1H,5H-furo3,4-fbenzofuran-1,5-dione : A brominated analog with similar structural features but different reactivity and applications.
  • 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin : A porphyrin derivative with hydroxyphenyl groups, used in optical sensors and catalysis.

Uniqueness

3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione is unique due to its specific arrangement of hydroxyphenyl groups and the furobenzofuran core, which confer distinct chemical and biological properties.

Properties

CAS No.

6310-67-4

Molecular Formula

C34H22O8

Molecular Weight

558.5 g/mol

IUPAC Name

3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione

InChI

InChI=1S/C34H22O8/c35-23-9-1-19(2-10-23)33(20-3-11-24(36)12-4-20)29-17-28-30(18-27(29)31(39)41-33)34(42-32(28)40,21-5-13-25(37)14-6-21)22-7-15-26(38)16-8-22/h1-18,35-38H

InChI Key

HBTSEALUACVECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C3=CC4=C(C=C3C(=O)O2)C(OC4=O)(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)O

Origin of Product

United States

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